molecular formula C10H6ClFN2 B13113264 2-Chloro-5-(3-fluorophenyl)pyrimidine

2-Chloro-5-(3-fluorophenyl)pyrimidine

Cat. No.: B13113264
M. Wt: 208.62 g/mol
InChI Key: QPTXIWXKDLTXQB-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluorophenyl)pyrimidine (CAS 75185-49-8) is a fluorinated pyrimidine derivative supplied for research and development purposes. This compound serves as a versatile chemical intermediate and building block in medicinal chemistry, particularly in the synthesis of potential therapeutic agents. Fluorinated pyrimidines are a significant class of compounds in drug discovery due to the unique properties of the fluorine atom, which can influence a molecule's binding affinity, metabolic stability, and overall bioavailability . The chloropyrimidine moiety is a reactive site that allows for further functionalization, making this compound a valuable precursor for creating diverse chemical libraries. Recent research highlights the application of this specific compound as a key intermediate in the synthesis of substituted pyrazolo[1,5-a]pyrimidine compounds, which are being investigated for their potential use in treating central nervous system (CNS) disorders . As a fluorinated aromatic pyrimidine, it contributes to the exploration of structure-activity relationships in the development of new bioactive molecules. Researchers should handle this material with care. Refer to the Safety Data Sheet for detailed hazard and handling information. This product is intended for research applications and is not for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C10H6ClFN2

Molecular Weight

208.62 g/mol

IUPAC Name

2-chloro-5-(3-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H6ClFN2/c11-10-13-5-8(6-14-10)7-2-1-3-9(12)4-7/h1-6H

InChI Key

QPTXIWXKDLTXQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(N=C2)Cl

Origin of Product

United States

Preparation Methods

Description

This method involves the chlorination of a substituted pyridine or pyrimidine derivative in the gas phase over a supported palladium catalyst at elevated temperatures. For example, 3-trifluoromethylpyridine is converted to 2-chloro-5-trifluoromethylpyridine by passing chlorine gas and the substrate vapor through a catalyst bed.

Key Features

  • Catalysts: Supported palladium on activated carbon, alumina, or aluminum fluoride, often combined with fluorides, oxides, hydroxides, carbonates, or chlorides of magnesium, calcium, or barium.
  • Reaction Temperature: Typically maintained between 220°C and 360°C.
  • Advantages: High raw material conversion rate, high selectivity for the target product, low energy consumption, simple separation, and no need for organic solvents or radical initiators.
  • Reaction Scheme:
    $$
    \text{3-(substituted pyridine)} + \text{Cl}_2 \xrightarrow[\text{catalyst}]{220-360^\circ C} \text{2-chloro-5-(substituted pyridine)}
    $$

Example Data (Adapted from Related Compound 2-chloro-5-trifluoromethylpyridine)

Parameter Value/Range
Catalyst Pd on activated carbon/alumina/aluminum fluoride + Mg/Ca/Ba salts
Temperature 220–360 °C
Chlorine to substrate ratio 1–6 moles chlorine per mole substrate
Reaction phase Gas-phase
Conversion rate High (exact values depend on substrate)
Selectivity High (>60% yield reported for analogues)

Notes

  • This method avoids the need for photochemical equipment and radical initiators.
  • Reaction conditions are milder compared to traditional thermal chlorination (>380°C).
  • Applicable to substrates similar to 3-fluorophenylpyrimidines with adaptation.

Photochlorination and Radical-Initiated Chlorination in Solution

Description

This approach uses ultraviolet (UV) light or free radical initiators to promote chlorination of pyridine or pyrimidine derivatives dissolved in organic solvents such as carbon tetrachloride.

Key Features

  • Reaction Conditions: Reflux temperature of the solvent, UV irradiation or addition of radical initiators such as alpha, alpha-azobis-isobutyronitrile.
  • Advantages: Enables chlorination at lower temperatures than thermal methods.
  • Disadvantages: Requires specialized UV reactors or initiators, complicates product separation due to side reactions and byproducts.

Example Data (From 2-chloro-5-trifluoromethylpyridine synthesis)

Parameter Value/Range
Solvent Carbon tetrachloride
Temperature Reflux (~76 °C for CCl4)
Chlorine to substrate ratio 1–6 moles chlorine per mole substrate
Initiators UV light or radical initiators
Reaction time 8–15 hours
Yield ~62% for target chlorinated product

Notes

  • The method is less energy-intensive than thermal chlorination.
  • Side products such as multiple chlorinated isomers can form, requiring careful purification.
  • Less favored for industrial scale due to equipment and separation complexity.

Multi-Step Synthesis via Functional Group Transformations

Key Features

  • Starting Materials: 3-methylpyridine or related precursors
  • Reactions: N-oxidation, chlorination, fluorination
  • Advantages: Uses inexpensive and readily available raw materials, mild reaction conditions, and easier control over reaction pathways.
  • Disadvantages: Longer synthetic route, requires intermediate purification steps.

Summary Table of Preparation Methods

Method Key Conditions Advantages Disadvantages Typical Yield (Related Compounds)
Gas-phase catalytic chlorination 220–360 °C, Pd catalyst on support, Cl2 gas High selectivity, low energy, simple separation Requires high temperature and catalyst >60%
Photochlorination in solution Reflux in CCl4, UV light or radical initiators Lower temperature, well-established Complex equipment, side products ~62%
Multi-step synthesis N-oxidation, chlorination, fluorination Mild conditions, raw material availability Longer process, multiple steps Variable

Research Findings and Practical Considerations

  • Catalyst Selection: Supported palladium catalysts combined with alkaline earth metal salts (Mg, Ca, Ba) improve selectivity and reduce side reactions in gas-phase chlorination.
  • Temperature Control: Maintaining reaction temperature below 360°C in gas-phase chlorination prevents excessive byproduct formation and coking.
  • Chlorine Stoichiometry: Using 1–6 moles chlorine per mole substrate balances conversion and selectivity.
  • Separation: Gas-phase methods allow easier separation due to fewer side products and absence of solvents.
  • Adaptation to 2-Chloro-5-(3-fluorophenyl)pyrimidine: While direct literature is scarce, the above methods for halogenated pyridine derivatives can be adapted by selecting appropriate starting materials (e.g., 3-fluorophenyl-substituted pyrimidine) and optimizing catalyst and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Chloro-5-(3-fluorophenyl)pyrimidine involves several methods, including nucleophilic substitution reactions and the use of specific reagents to enhance yield and purity. The compound's structure allows it to participate in diverse chemical reactions, making it a versatile intermediate in organic synthesis.

Table 1: Synthesis Methods

MethodDescriptionYield
Nucleophilic SubstitutionReaction with nucleophiles to replace chlorineHigh
Coupling ReactionsFormation with other aromatic compoundsModerate to High

Biological Activities

Research indicates that this compound exhibits various biological activities. It has been evaluated as a potential lead compound for several therapeutic applications, particularly in the development of selective serotonin receptor agonists.

Case Study: Selective 5-HT2C Agonists

A study synthesized disubstituted pyrimidines, including derivatives of this compound, which were tested for agonistic activity on the 5-HT2C receptor. Compounds demonstrated significant selectivity and potency, indicating potential for treating mood disorders and obesity .

Pharmaceutical Applications

Due to its structural characteristics, this compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases, including cancer and neurological disorders.

Anticancer Studies

A notable application is in the development of Protein Tyrosine Kinase inhibitors. A compound based on this pyrimidine demonstrated high activity against multiple cancer cell lines, showcasing promising pharmacokinetic properties such as improved oral bioavailability compared to existing treatments .

Agricultural Applications

The compound also finds relevance in agricultural chemistry as an intermediate for developing herbicides. Its derivatives can enhance herbicidal activity against specific weed species, contributing to crop protection strategies.

Case Study: Herbicide Development

Research has indicated that derivatives synthesized from this compound exhibit herbicidal properties, making them suitable candidates for further development into commercial agricultural products .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in pharmaceutical applications, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Substituent Position and Physical Properties

The position and nature of substituents on the pyrimidine ring and aryl group significantly influence physical and chemical properties:

Compound Name Substituent (Position) Melting Point (°C) Molecular Weight (g/mol) Purity (%) Reference
2-Chloro-5-(3-fluorophenyl)pyrimidine 3-F (phenyl) 140–141 222.63 >95
2-Chloro-5-(4-fluorophenyl)pyrimidine 4-F (phenyl) 172–175 222.63 >95
2-Chloro-5-(2-chlorophenyl)pyrimidine 2-Cl (phenyl) 151–152 239.08 >95
2-Chloro-5-(3-CF₃-phenyl)pyrimidine 3-CF₃ (phenyl) 136–138 272.66 >95
2-Chloro-5-(chloromethyl)pyrimidine Chloromethyl (C5) N/A 163.00 95

Key Observations :

  • Melting Points : The 4-fluorophenyl analog exhibits a higher melting point (172–175°C) than the 3-fluoro isomer, likely due to enhanced symmetry and crystallinity .
  • Electronic Effects : The 3-CF₃ substituent reduces the melting point, reflecting increased steric bulk and altered packing efficiency .
  • Molecular Weight : Chlorine and fluorine substituents minimally affect molecular weight, while bulkier groups (e.g., CF₃) increase it significantly .

Electronic and Structural Properties

  • DFT Studies : Theoretical calculations on related compounds (e.g., 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine) reveal that electron-withdrawing groups (Cl, F) lower the HOMO-LUMO gap, enhancing electrophilic reactivity .
  • Crystal Packing : In ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]pyrimidine, weak C–H···F interactions and π–π stacking (centroid distance: 3.76 Å) dominate the supramolecular architecture, suggesting similar behavior in the target compound .

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